3-[[[(3-CHLORO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID
Description
3-[[[(3-Chloro-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid is a structurally complex organic compound characterized by a benzoic acid backbone substituted at the 3-position with a thioxomethylamino group linked to a 3-chloro-4-ethoxybenzoyl moiety.
The chloro and ethoxy substituents on the benzoyl ring likely influence lipophilicity and electronic properties, which are critical for bioavailability and activity .
Properties
IUPAC Name |
3-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-2-24-14-7-6-10(9-13(14)18)15(21)20-17(25)19-12-5-3-4-11(8-12)16(22)23/h3-9H,2H2,1H3,(H,22,23)(H2,19,20,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGAEWUGPXRREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367820 | |
| Record name | STK109515 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433691-61-3 | |
| Record name | STK109515 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Isothiocyanate-Mediated Coupling
The primary synthesis route involves the reaction of 3-chloro-4-ethoxybenzoyl isothiocyanate with 3-aminobenzoic acid (Figure 1). This method mirrors protocols for analogous thiourea derivatives, where benzoyl isothiocyanates react with primary amines to form stable thioxomethylamino linkages.
Synthetic Procedure :
- Synthesis of 3-chloro-4-ethoxybenzoyl isothiocyanate :
- Coupling with 3-aminobenzoic acid :
Key Observations :
Alternative Pathway: Carbodiimide-Mediated Activation
An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group of 3-chloro-4-ethoxybenzoic acid, facilitating coupling with a preformed thiourea intermediate (Figure 2).
Synthetic Procedure :
- Activation of 3-chloro-4-ethoxybenzoic acid :
- EDC and hydroxybenzotriazole (HOBt) are used to generate an active ester intermediate.
- Reaction with thiourea derivative :
Advantages :
- Avoids handling unstable isothiocyanates.
- Higher yields (75–85%) compared to the isothiocyanate route (60–70%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Isothiocyanate Route | Carbodiimide Route |
|---|---|---|
| Optimal Solvent | DMF | DCM |
| Temperature | 0–5°C | 25°C |
| Reaction Time | 24 hours | 12 hours |
| Yield | 60–70% | 75–85% |
Findings :
Purification Strategies
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with >95% purity.
- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) resolves disubstituted byproducts.
Spectroscopic Characterization
FT-IR Analysis
NMR Spectroscopy
- ¹H NMR (DMSO-d6) :
Comparative Analysis of Synthetic Methods
| Criterion | Isothiocyanate Route | Carbodiimide Route |
|---|---|---|
| Cost | Low (NH₄SCN is inexpensive) | High (EDC/HOBt are costly) |
| Safety | Hazardous isothiocyanates | Safer intermediates |
| Scalability | Suitable for gram-scale | Limited by reagent cost |
| Purity | 90–95% after recrystallization | 85–90% (requires chromatography) |
Industrial and Research Applications
The carbodiimide route is favored in pharmaceutical settings due to reduced toxicity, whereas academic labs prioritize the isothiocyanate method for its simplicity. Recent patents highlight interest in this compound as a building block for protease inhibitors, though detailed applications remain proprietary.
Chemical Reactions Analysis
3-[[[(3-CHLORO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide group.
Scientific Research Applications
Anticancer Properties
Research indicates that thioxomethyl derivatives, including compounds similar to 3-[[[(3-Chloro-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid, exhibit significant anticancer activity. These compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics. A study highlighted the effectiveness of related benzoylthiourea derivatives in inhibiting tumor growth in various cancer models .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, as similar thiourea derivatives have shown efficacy against a range of bacterial and fungal pathogens. This application is particularly relevant in developing new antibiotics amid rising antibiotic resistance .
Herbicide Development
Thiourea derivatives are being explored for their herbicidal properties. The structural similarity of this compound to known herbicides indicates its potential use in agricultural formulations aimed at weed control .
Plant Growth Regulators
Research has also suggested that compounds with similar functional groups can act as plant growth regulators, enhancing crop yield and resistance to environmental stressors. This aspect is crucial for sustainable agriculture practices .
Chemical Sensors
The unique chemical properties of this compound make it suitable for developing chemical sensors for detecting specific analytes in complex mixtures. Its ability to form stable complexes with metal ions has been utilized in sensor technology .
Case Studies
Mechanism of Action
The mechanism of action of 3-[[[(3-CHLORO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID involves its interaction with specific molecular targets. The compound’s thioxomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with seven analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.
Structural Variations
Key structural differences among analogs arise from substitutions on the benzoyl and benzoic acid moieties:
- Benzoyl substituents : Chloro, bromo, ethoxy, methoxy, butoxy, methyl, and naphthyl groups.
- Benzoic acid substituents : Chloro and methyl groups at varying positions.
Physicochemical Properties
A comparative summary of molecular parameters is provided below:
*XLogP3 values estimated based on substituent contributions (e.g., ethoxy > methyl).
†Calculated based on structural analogs.
‡Inferred from substituent hydrophobicity.
Key Observations :
- Alkoxy Chain Length : Butoxy substituents (CAS 435291-31-9) contribute to higher lipophilicity (predicted XLogP3 ~4.2) compared to ethoxy or methoxy groups, which could influence membrane permeability .
- Aromatic Systems : Naphthalene substitution (CAS 532415-85-3) introduces a larger aromatic system, possibly enhancing π-π stacking interactions in biological systems .
Biological Activity
3-[[[(3-Chloro-4-Ethoxybenzoyl)Amino]Thioxomethyl]Amino]-Benzoic Acid is a compound of interest due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₅H₁₅ClN₂O₃S
- Molecular Weight : 336.81 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, contributing to cellular protection against oxidative stress .
- Antimicrobial Effects : Studies have demonstrated that benzoic acid derivatives possess antimicrobial properties, which may be beneficial in treating infections .
- Enzyme Modulation : The compound has been implicated in modulating key enzymes involved in cellular processes, particularly those related to protein degradation pathways such as the ubiquitin-proteasome and autophagy-lysosome systems .
1. Enzyme Activation
In a study evaluating benzoic acid derivatives, it was found that compounds similar to this compound significantly activated cathepsins B and L, which are crucial for protein degradation in cells. Specifically, one derivative showed a 467.3% increase in enzyme activity compared to controls .
2. Cytotoxicity Assessment
The cytotoxic effects of the compound were evaluated using various cancer cell lines. Results indicated no significant cytotoxicity at concentrations up to 10 μg/mL, suggesting a favorable safety profile for potential therapeutic applications .
3. Comparative Analysis of Derivatives
A comparative analysis of various benzoic acid derivatives revealed that the specific structural modifications present in this compound enhance its biological activity. For instance, the presence of the ethoxy group was associated with improved enzyme activation compared to other derivatives lacking this modification .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Enzyme Activation (Cathepsins B & L) |
|---|---|---|---|
| Compound A | High | Moderate | Significant |
| Compound B | Moderate | High | Minimal |
| 3-Chloro-4-Ethoxybenzoic Acid | High | High | Very High |
Q & A
Q. What synthetic strategies are recommended for preparing 3-[[[(3-chloro-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid, and how can purity be optimized?
A multi-step approach is typically employed:
- Step 1 : React 3-chloro-4-ethoxybenzoic acid with thioamide-forming reagents (e.g., Lawesson’s reagent) to introduce the thioxomethyl group.
- Step 2 : Couple the intermediate with 3-aminobenzoic acid via nucleophilic substitution or carbodiimide-mediated amidation.
- Purity Optimization : Use column chromatography (silica gel, eluent: hexane/EtOH gradient) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. What spectroscopic techniques are critical for structural characterization, and how should data discrepancies be resolved?
- 1H/13C NMR : Assign peaks using DMSO-d6 as solvent (δ 3.86 for ethoxy protons, δ 192.6 for thiocarbonyl carbons). Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) .
- IR Spectroscopy : Confirm the presence of thioamide (C=S stretch ~1200 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹).
- Resolution of Discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline .
Advanced Research Questions
Q. How can computational modeling be integrated to predict the compound’s reactivity or binding affinity in biological systems?
- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Parameterize the thiourea moiety using DFT (B3LYP/6-31G* level) for accurate charge distribution .
- MD Simulations : Simulate solvation dynamics in water or lipid bilayers (GROMACS, CHARMM36 force field) to assess membrane permeability .
Q. What experimental designs are suitable for analyzing environmental degradation pathways of this compound?
- Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation via LC-MS. Identify intermediates (e.g., dechlorinated products) using fragmentation patterns .
- Biodegradation : Use OECD 301D respirometry tests with activated sludge to assess microbial breakdown. Quantify CO2 evolution and parent compound depletion via TOC analysis .
Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity while minimizing toxicity?
- Analog Synthesis : Modify the ethoxy group (e.g., replace with methoxy or hydroxyl) and evaluate cytotoxicity (MTT assay) against HEK-293 cells.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical functional groups (e.g., thiourea for hydrogen bonding) .
- Toxicity Screening : Perform Ames tests for mutagenicity and zebrafish embryotoxicity assays to prioritize low-risk analogs .
Q. What methodologies address contradictions in reported catalytic activity of metal complexes derived from this compound?
- Catalytic Assay Standardization : Compare turnover numbers (TON) under identical conditions (solvent, temperature, substrate ratio). For Pd complexes, test Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid .
- Spectroscopic Monitoring : Use in situ FTIR or UV-vis to detect intermediate species (e.g., Pd0 nanoparticles) that may explain variability .
Methodological Guidance
Q. How should researchers design controls to distinguish between specific and non-specific biological effects?
- Negative Controls : Use structurally similar but inactive analogs (e.g., replace thiourea with urea).
- Knockout Models : Employ CRISPR-edited cell lines lacking the putative target receptor.
- Dose-Response Curves : Ensure EC50 values align with target engagement thresholds (e.g., Ki from binding assays) .
Q. What statistical approaches are recommended for reconciling conflicting solubility or stability data across studies?
- Multivariate Analysis : Apply principal component analysis (PCA) to datasets, factoring in variables like pH, solvent polarity, and temperature.
- Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models to quantify heterogeneity (I² statistic) .
Data Reporting Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
